3-O-alpha-L-Arabinopyranosylproanthocyanidin A5'

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

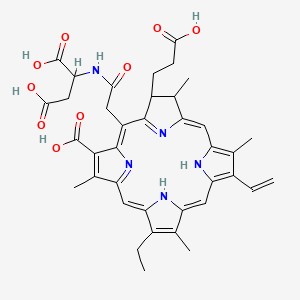

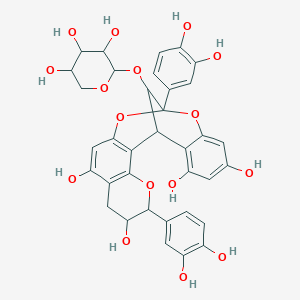

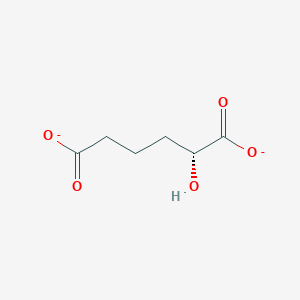

3-O-alpha-L-Arabinopyranosylproanthocyanidin a5' belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3-O-alpha-L-Arabinopyranosylproanthocyanidin a5' is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' is primarily located in the cytoplasm. Outside of the human body, 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' can be found in cocoa and cocoa products. This makes 3-O-alpha-L-arabinopyranosylproanthocyanidin a5' a potential biomarker for the consumption of this food product.

3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' is a flavonoid oligomer.

Aplicaciones Científicas De Investigación

Metabolomics-oriented Isolation and Structure Elucidation

A study on Arabidopsis thaliana aimed to construct metabolite standards and perform chemotaxonomic comparison by isolating metabolites in a non-targeted manner. Among the isolated metabolites were anthocyanins, which are crucial for understanding plant metabolomics and could provide a basis for further research on proanthocyanidins like 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' (Nakabayashi et al., 2009).

Antioxidant Activities of Anthocyanins

Research on anthocyanins isolated from purple asparagus (Asparagus officinalis) demonstrated significant antioxidant activities through Oxygen Radical Absorbance Capacity (ORAC) assays. Such studies highlight the potential of anthocyanins, and by extension, related compounds like 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5', in contributing to antioxidant properties which can be beneficial for human health (Sakaguchi et al., 2008).

Metabolic Engineering for Anthocyanin Production

A novel approach was taken by engineering E. coli to extend the reconstituted plant anthocyanin pathway for O-methylated anthocyanin production. This study showcases the potential applications of metabolic engineering to produce specialized anthocyanins and could extend to the production of specific proanthocyanidins, offering insights into sustainable methods for producing such compounds (Cress et al., 2017).

Neuroprotective Effects of Anthocyanins

Anthocyanins have been studied for their neuroprotective effects against oxidative stress-induced damage in neuronal cell lines, demonstrating their potential in promoting brain health. This suggests that related compounds, such as 3-O-alpha-L-Arabinopyranosylproanthocyanidin A5', could also possess neuroprotective properties, warranting further investigation (Tarozzi et al., 2007).

Propiedades

Nombre del producto |

3-O-alpha-L-Arabinopyranosylproanthocyanidin A5' |

|---|---|

Fórmula molecular |

C35H32O16 |

Peso molecular |

708.6 g/mol |

Nombre IUPAC |

5,13-bis(3,4-dihydroxyphenyl)-21-(3,4,5-trihydroxyoxan-2-yl)oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19-tetrol |

InChI |

InChI=1S/C35H32O16/c36-14-7-21(42)26-24(8-14)50-35(13-2-4-17(38)20(41)6-13)33(49-34-30(46)29(45)23(44)11-47-34)28(26)27-25(51-35)10-18(39)15-9-22(43)31(48-32(15)27)12-1-3-16(37)19(40)5-12/h1-8,10,22-23,28-31,33-34,36-46H,9,11H2 |

Clave InChI |

SFVJFSIQKBXNPZ-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)OC7C(C(C(CO7)O)O)O)O)C8=CC(=C(C=C8)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

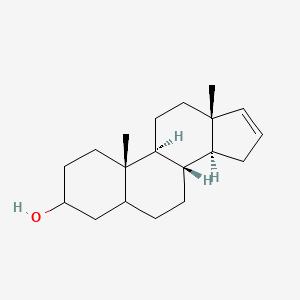

![(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21S,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1258560.png)

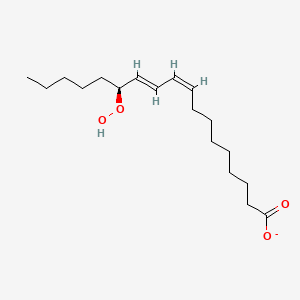

![WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1](/img/structure/B1258570.png)

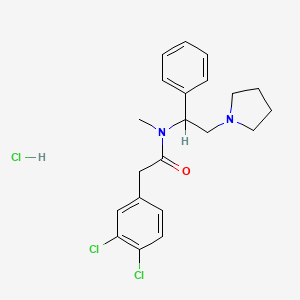

![2,3-Bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid](/img/structure/B1258571.png)